(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid
Overview
Description
The compound “(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid” is a chemical with the formula C21H28BNO5 and a molecular weight of 385.26 . It is used in the synthesis of various derivatives and has been utilized for the fluorescent detection of saccharides due to the ability of boronic acids to reversibly bind diol functional groups .
Chemical Reactions Analysis
This compound is used as a building block in cross-coupling reactions, such as the synthesis of tetracycline derivatives . Boronic acids, such as this compound, have been utilized for the fluorescent detection of saccharides .Scientific Research Applications
Catalysis in Organic Synthesis : N-tert-butoxycarbonylation of amines, an important process in peptide synthesis, can be catalyzed efficiently using heteropoly acids. This method offers advantages such as short reaction times and high yields, and is environmentally benign (Heydari et al., 2007).
Inhibition of Enzymes : Certain derivatives of tert-butoxycarbonyl (Boc) protected amino acids can act as potent inhibitors of enzymes like L-aromatic amino acid decarboxylase. This is significant for understanding enzyme function and potential therapeutic applications (Ahmad et al., 1992).
Chemical Synthesis and Structure Analysis : The synthesis and structure of oxoindole-linked α-alkoxy-β-amino acid derivatives involving tert-butoxycarbonyl groups have been studied, revealing insights into the stereochemistry and hydrogen bonding in these compounds (Ravikumar et al., 2015).
Solid-Phase Peptide Synthesis : tert-butoxycarbonyl protected amino acids are used in solid-phase peptide synthesis due to their stability and resistance to various chemical conditions. This makes them suitable for synthesizing complex peptides (Gaehde & Matsueda, 1981).
Pharmaceutical Synthesis : In the field of drug development, the tert-butoxycarbonyl group is utilized in the synthesis of complex molecules such as HIV protease inhibitors, demonstrating its utility in the creation of therapeutically relevant compounds (Xu et al., 2002).
Safety And Hazards
properties
IUPAC Name |
[4-[1-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO5/c1-15(17-8-10-18(11-9-17)22(25)26)23(20(24)28-21(2,3)4)14-16-6-12-19(27-5)13-7-16/h6-13,15,25-26H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXAUDGPIUILAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N(CC2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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